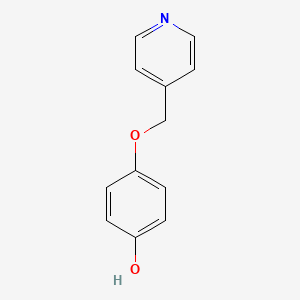

4-(Pyridin-4-ylmethoxy)phenol

Description

Contextual Significance within Contemporary Chemical Research

Heterocyclic compounds, particularly those containing nitrogen, are foundational in medicinal chemistry, with over 85% of physiologically active chemical compounds featuring such rings. openmedicinalchemistryjournal.com Within this vast category, pyridine (B92270) derivatives are among the most significant, forming the core of numerous drugs and bioactive molecules due to their diverse biological activities, which include anticancer, antiviral, anti-inflammatory, and antioxidant properties. openmedicinalchemistryjournal.comnih.gov

The pyridine-phenol ether motif, as seen in 4-(Pyridin-4-ylmethoxy)phenol, is considered a "privileged scaffold." nih.gov This term refers to molecular frameworks that can bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The combination of a basic pyridine ring, which can participate in crucial interactions with biological macromolecules, and a phenol (B47542) group, a well-known hydrogen bond donor, creates a molecule with high potential for biological activity. ontosight.ainih.gov Research has explored such compounds for their ability to act as receptor tyrosine kinase inhibitors and as potential therapeutics for neurodegenerative diseases. elsevierpure.comnih.gov The structural isomer, 3-(Pyridin-4-ylmethoxy)pyridin-2-amine, has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties, highlighting the broad interest in this structural class.

Historical Development of Related Pyridine-Phenol Ether Scaffolds

The synthesis of molecules containing the pyridine-phenol ether linkage has been a long-standing area of interest in organic chemistry. Classic methods such as the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide, have been adapted to create these structures. beilstein-journals.org For example, the synthesis of the antidiabetic drug pioglitazone (B448) involves a Williamson ether synthesis between a phenol and a mesylate to form the crucial phenyl ether bond. beilstein-journals.org

More advanced synthetic strategies have also been developed. Early research in the mid-20th century focused on the cyclization of pyridyl phenyl ethers to generate more complex fused heterocyclic systems like chromeno[3,2-c]pyridines. mdpi.com This process typically involved preparing the ether and then inducing an intramolecular ring-closing reaction. mdpi.com More recently, transition metal-catalyzed reactions, such as copper-catalyzed O-arylation, have provided efficient routes to these scaffolds. mdpi.com The development of these synthetic methodologies has been driven by the pursuit of novel compounds with specific pharmacological profiles, demonstrating the enduring importance of the pyridine-phenol ether core in medicinal chemistry. beilstein-journals.org

Research Trajectories for Aryl Alkyl Ether Systems and Heterocyclic Phenols

The core structural components of this compound—the aryl alkyl ether linkage and the heterocyclic phenol system—are subjects of distinct and active research trajectories.

Aryl Alkyl Ether Systems: The C–O bond in aryl alkyl ethers is a key linkage in many natural and synthetic materials. A significant area of research is focused on the cleavage of this bond, which is critical for the chemical industry. acs.orgnih.govosti.gov This is particularly relevant in the upgrading of lignin, a major component of biomass, into valuable chemicals and biofuels. acs.orgnih.gov Lignin's structure is rich in aryl ether linkages, such as the β-O-4 type. acs.org Mechanistic studies using electrocatalytic hydrogenation and acidolysis aim to understand how different functional groups on the aromatic rings influence the rate and selectivity of C–O bond cleavage. acs.orgacs.org Research has shown that the presence of a free phenolic hydroxyl group can accelerate the rate of acid-catalyzed ether bond cleavage by two orders of magnitude compared to non-phenolic analogues, a finding with significant implications for biomass processing. acs.org

Heterocyclic Phenols: The combination of a heterocyclic ring with a phenol group creates a class of compounds with a wide array of potential applications. These are actively investigated for their antioxidant properties, stemming from the phenol's ability to donate a hydrogen atom to scavenge free radicals. researchgate.netmdpi.com Theoretical studies using density functional theory (DFT) have been employed to evaluate the antioxidant potential of various heterocyclic analogues of phenol. researchgate.net Furthermore, these compounds serve as versatile building blocks in the synthesis of more complex molecules. mdpi.comrsc.org Research has shown that linking heterocyclic moieties to sterically hindered phenols can result in multipotent compounds that exhibit both antioxidant and antibacterial activities. mdpi.com The strategic combination of these two functional systems continues to be a fruitful avenue for discovering new materials and therapeutic agents. nih.govresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

4-(pyridin-4-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-1-3-12(4-2-11)15-9-10-5-7-13-8-6-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWXVGMUFOPNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Pyridin 4 Ylmethoxy Phenol

Established Synthetic Routes and Mechanistic Considerations

Established routes for the synthesis of 4-(Pyridin-4-ylmethoxy)phenol primarily rely on nucleophilic substitution reactions, with the Williamson ether synthesis being the most prominent and direct method.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis, developed in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group, typically a halide.

For the synthesis of this compound, two primary retrosynthetic disconnections can be envisioned:

Route A: Reaction of a hydroquinone (B1673460) mono-phenoxide with a 4-(halomethyl)pyridine.

Route B: Reaction of the alkoxide of 4-pyridinemethanol (B147518) with a 4-halophenol.

Mechanistically, Route A is overwhelmingly favored. The SN2 reaction requires the nucleophile to attack a carbon atom bearing a good leaving group. In Route A, the attack occurs at the benzylic carbon of 4-(chloromethyl)pyridine (B78701), which is a primary halide and thus an excellent substrate for SN2 reactions. In contrast, Route B would require the nucleophilic attack on the sp²-hybridized carbon of the 4-halophenol ring. This is strongly disfavored as aryl halides are notoriously unreactive toward SN2 displacement due to steric hindrance and the high energy required to break the C(sp²)-X bond.

The preferred synthetic pathway (Route A) involves the deprotonation of hydroquinone to form a phenoxide, which then displaces the chloride from 4-(chloromethyl)pyridine. The 4-(chloromethyl)pyridine hydrochloride precursor is readily synthesized from 4-pyridinemethanol using a chlorinating agent like thionyl chloride google.com. A suitable base is used to generate the phenoxide nucleophile from hydroquinone. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), and the reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 mechanism.

| Reactant 1 | Reactant 2 | Base | Solvent | Mechanism | Notes |

| Hydroquinone | 4-(Chloromethyl)pyridine | K₂CO₃, NaH, NaOH | DMF, DMSO, Acetonitrile (B52724) | SN2 | Preferred route due to primary halide electrophile. Regioselectivity is a key challenge. |

| 4-Pyridinemethanol | 4-Halophenol (e.g., 4-Fluorophenol) | K₂CO₃, NaH | DMF, DMSO | SNAr (if activated) | Generally not feasible via SN2. Requires alternative catalytic methods. |

Alternative Alkylation and Arylation Strategies

When direct SN2 reactions are not viable, as in the case of Route B, alternative strategies must be employed. The Ullmann condensation, a copper-promoted reaction, provides a classic alternative for the formation of diaryl ethers wikipedia.org. This reaction facilitates the coupling of a phenoxide with an aryl halide, a transformation that is difficult to achieve under standard Williamson conditions.

In the context of synthesizing this compound via the less favorable disconnection, a modified Ullmann-type reaction could be employed. This would involve reacting the sodium or potassium salt of 4-pyridinemethanol with a 4-halophenol in the presence of a copper catalyst, often copper(I) salts like CuI or CuBr, at elevated temperatures wikipedia.orgmdpi.com. Traditional Ullmann reactions are known for requiring harsh conditions, including high temperatures (often >150 °C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or pyridine (B92270) wikipedia.orgresearchgate.net.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: A significant challenge in the synthesis of this compound via the preferred Williamson route (Route A) is regioselectivity. The starting material, hydroquinone, is a symmetrical diol with two reactive hydroxyl groups. The reaction with 4-(chloromethyl)pyridine can lead to a mixture of the desired mono-alkylated product, the di-alkylated byproduct (1,4-bis((pyridin-4-yl)methoxy)benzene), and unreacted hydroquinone.

Achieving high selectivity for mono-alkylation is crucial for an efficient synthesis. Several strategies can be employed to favor the formation of the mono-ether:

Stoichiometric Control: Using a large excess of hydroquinone relative to the alkylating agent can statistically favor mono-alkylation, although this results in poor atom economy with respect to the hydroquinone.

Dianion Approach: A more controlled method involves the initial formation of the hydroquinone dianion using two equivalents of a strong base like NaH. Subsequent reaction with one equivalent of the alkylating agent often yields the mono-ether in good yield, as the first alkylation deactivates the molecule towards a second substitution acs.org.

Semi-quinone Intermediate Method: An effective method for selective monoetherification involves the use of catalytic amounts of NaNO₂ under acidic conditions (e.g., H₂SO₄) researchgate.net. This process is believed to proceed through a semi-quinone radical intermediate, which is generated by the oxidation of hydroquinone. This intermediate reacts selectively with the alcohol (in this case, 4-pyridinemethanol would be the alkylating agent source) to give the mono-ether product in high yield and with excellent regioselectivity researchgate.netresearchgate.net.

Stereoselectivity: The key bond-forming step in the Williamson synthesis of this compound occurs at the benzylic carbon of the 4-(chloromethyl)pyridine moiety. Since this carbon is not a stereocenter, stereoselectivity is not a consideration for the final product's structure. However, it is a fundamental principle that SN2 reactions are stereospecific and proceed with an inversion of configuration at the electrophilic carbon. If a chiral, non-racemic alkyl halide were used, this inversion would be a critical factor in the stereochemical outcome.

Advanced Synthetic Approaches and Catalytic Methods

Modern organic synthesis has seen the development of powerful catalytic methods that often provide milder conditions, broader substrate scope, and higher efficiency compared to classical stoichiometric reactions.

Metal-Catalyzed Coupling Reactions for Ether Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds, offering potent alternatives to the often harsh conditions of the Ullmann condensation.

Buchwald-Hartwig C-O Coupling (Etherification): The palladium-catalyzed Buchwald-Hartwig amination has been successfully extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers wikipedia.orgorganic-chemistry.org. This reaction couples an alcohol or phenol (B47542) with an aryl halide or triflate. It is an ideal modern approach for the challenging disconnection (Route B) of this compound. The reaction typically employs a palladium(0) source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos, or Josiphos-type ligands), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) organic-chemistry.orgjk-sci.com. These reactions generally proceed under much milder conditions than the Ullmann reaction and exhibit broad functional group tolerance wikipedia.orgorganic-chemistry.org.

Modern Ullmann-Type Reactions: While the traditional Ullmann reaction requires harsh conditions, significant advancements have been made. The use of ligands, such as 1,10-phenanthroline (B135089) or β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), can dramatically accelerate the copper-catalyzed coupling, allowing the reaction to proceed at lower temperatures (e.g., 90-120 °C) nih.gov. These ligated systems improve the solubility and reactivity of the copper catalyst, making the Ullmann condensation a more attractive and practical option in modern synthesis.

| Reaction | Catalyst System | Typical Substrates | Base | Advantages |

| Buchwald-Hartwig Etherification | Pd(0) or Pd(II) precursor + Phosphine Ligand (e.g., XPhos, RuPhos) | Aryl Halides/Triflates + Alcohols/Phenols | NaOtBu, K₃PO₄, Cs₂CO₃ | Mild conditions, high yields, broad substrate scope, high functional group tolerance. |

| Modern Ullmann Condensation | Cu(I) salt (e.g., CuI) + Ligand (e.g., Phenanthroline, TMHD) | Aryl Halides + Phenols | K₂CO₃, Cs₂CO₃ | Lower cost than palladium, effective for electron-deficient aryl halides. |

Organocatalytic Transformations for Structural Elaboration

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful branch of synthesis, often complementing metal-catalyzed reactions. While direct organocatalytic Williamson-type ether synthesis is not as developed as metal-catalyzed methods, organocatalysis offers innovative pathways for the "structural elaboration" of the starting materials.

Instead of forming the ether bond directly, organocatalysis can be used to functionalize the pyridine ring of a precursor molecule prior to the coupling step. For example, recent advancements have shown that photochemical organocatalytic methods can achieve C-H functionalization of pyridines acs.orgnih.govunibo.it. These reactions can proceed via the formation of pyridinyl radicals, allowing for the introduction of alkyl or allyl groups at specific positions on the pyridine ring with high regioselectivity unibo.itresearchgate.net. Such a strategy could be employed to synthesize more complex derivatives of 4-pyridinemethanol before it is used in an etherification reaction, thereby providing access to a wider range of structurally diverse final products. This approach highlights the utility of organocatalysis in building molecular complexity in a modular fashion.

Microwave-Assisted and Green Chemistry Syntheses

The synthesis of this compound is classically achieved via the Williamson ether synthesis, a nucleophilic substitution reaction between a phenoxide and an alkyl halide. However, modern synthetic chemistry emphasizes the use of greener, more efficient methods. Microwave-assisted organic synthesis (MAOS) and other green chemistry approaches have been successfully applied to etherification reactions, offering significant advantages over conventional methods.

Microwave irradiation can drastically reduce reaction times, often from hours to mere minutes, by efficiently heating the reaction mixture. researchgate.netorgchemres.org For the synthesis of this compound, a plausible microwave-assisted protocol involves the reaction of 4-hydroxyphenol with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. The reaction is typically carried out in the presence of a mild base, such as potassium carbonate, which can be used as a solid support, enabling solvent-free conditions. orgchemres.org This approach avoids the need for corrosive bases like sodium hydroxide and eliminates or reduces the use of high-boiling polar arotic solvents like DMF or DMSO, which are common in traditional Williamson syntheses but pose environmental and safety concerns. orgchemres.orgwikipedia.org

Green chemistry principles also encourage the use of environmentally benign solvents or aqueous media. Surfactant-assisted Williamson synthesis in water has emerged as a viable green alternative. researchgate.net Micelles formed by surfactants in water create a "pseudo-organic" phase that can bring the water-insoluble reactants together, enhancing reactivity and allowing the reaction to proceed in an aqueous bulk medium. researchgate.net Other green approaches include solvent-free reactions conducted by grinding the solid reactants together, which can be accelerated by an organic base catalyst. daneshyari.com These methods align with the principles of green chemistry by improving energy efficiency, reducing waste, and avoiding hazardous substances. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Aryl Ether Synthesis

| Feature | Conventional Williamson Synthesis | Microwave-Assisted Synthesis (MAS) | Green Chemistry Approaches (e.g., Aqueous, Solvent-Free) |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | Varies (often faster than conventional) |

| Energy Source | Oil bath, heating mantle (conduction) | Microwave irradiation (dielectric heating) | Grinding, sonication, or conventional heating |

| Solvents | DMF, DMSO, Acetonitrile wikipedia.org | High-boiling point solvents or solvent-free orgchemres.org | Water, or solvent-free researchgate.netdaneshyari.com |

| Base | Strong bases (e.g., NaH, NaOH) | Mild bases (e.g., K₂CO₃) orgchemres.org | Mild inorganic or organic bases daneshyari.com |

| Auxiliary Reagents | Phase-transfer catalysts often required | Phase-transfer catalysts often unnecessary researchgate.net | Surfactants (in aqueous media) researchgate.net |

| Yields | Moderate to high | Often higher yields | Good to excellent |

| Environmental Impact | Higher (hazardous solvents, high energy) | Lower (energy efficient, less solvent) | Significantly lower (benign solvents, minimal waste) |

Derivatization Strategies of the this compound Scaffold

The this compound structure contains three distinct components that can be chemically modified: the phenolic moiety, the pyridine ring, and the central methylene (B1212753) bridge. This allows for extensive derivatization to fine-tune its physicochemical and biological properties.

Functionalization at the Phenolic Moiety

The phenolic hydroxyl group is a primary site for functionalization. As a bidentate nucleophile, it can undergo reaction at the oxygen (O-functionalization) or on the aromatic ring (C-functionalization). ucalgary.ca

O-Alkylation and O-Acylation: The most common reactions involve the hydroxyl group acting as a nucleophile.

O-Alkylation: Further etherification can be achieved by reacting the phenol with various alkyl halides in the presence of a base. This reaction is kinetically controlled and is a standard method for introducing additional alkyl chains. researchgate.netpnnl.gov The use of different alkylating agents allows for the synthesis of a wide array of derivatives with modulated lipophilicity and steric bulk. researchgate.netmdpi.com

O-Acylation: Esterification of the phenolic hydroxyl is readily accomplished using acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides in the presence of a base like pyridine. rsc.orgnih.gov This conversion of the hydrogen-bond donating phenol to a non-donating ester group significantly alters the molecule's electronic and supramolecular properties. ucalgary.ca

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho positions (C2 and C6) of the phenol ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce substituents onto the phenolic ring, although selectivity between O- and C-acylation must be controlled by reaction conditions. ucalgary.capnnl.gov

Modifications of the Pyridine Ring System

The pyridine ring offers multiple avenues for modification, primarily leveraging the nucleophilicity of the nitrogen atom and its influence on the aromatic ring's reactivity.

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents like hydrogen peroxide in acetic acid or peroxy acids. bhu.ac.inarkat-usa.org This transformation is crucial as it activates the pyridine ring for further substitutions. wikipedia.org The N-oxide group increases electron density at the C2 and C4 positions, making the ring more susceptible to electrophilic aromatic substitution (e.g., nitration) at the 4-position, which is normally difficult to achieve with pyridine itself. bhu.ac.inalmerja.comquimicaorganica.org

N-Alkylation (Quaternization): Reaction with alkyl halides converts the pyridine nitrogen into a cationic pyridinium (B92312) salt. This modification introduces a positive charge, significantly increasing the molecule's polarity and water solubility. Pyridinium salts are also precursors in various synthetic transformations. scielo.br

Nucleophilic Aromatic Substitution: Following N-oxidation, the pyridine ring becomes activated for nucleophilic attack. Treatment of the N-oxide with reagents like phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the 2- or 4-position. almerja.comchemtube3d.com This chloride can then be displaced by other nucleophiles, providing a versatile route to 2-substituted pyridine derivatives. acs.org

Table 2: Key Derivatization Reactions of the Pyridine Ring

| Reaction Type | Reagent(s) | Position of Modification | Resulting Functional Group | Key Outcome |

|---|---|---|---|---|

| N-Oxidation | H₂O₂/CH₃COOH, m-CPBA bhu.ac.inarkat-usa.org | N1 | N⁺-O⁻ | Activates ring for EAS and SNAr |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N1 | N⁺-R (Pyridinium salt) | Increases polarity; introduces charge scielo.br |

| Electrophilic Substitution | HNO₃/H₂SO₄ (on N-oxide) bhu.ac.in | C4 (on N-oxide) | -NO₂ | Introduces electron-withdrawing group |

| Nucleophilic Substitution | 1. N-Oxidation 2. POCl₃ almerja.com | C2, C4 | -Cl | Halogenation for further substitution |

Structural Elaboration of the Methylene Bridge

The methylene (-CH₂-) bridge is the most chemically inert part of the scaffold, but it can be functionalized under specific conditions, typically involving the activation of its benzylic C-H bonds.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). Various oxidizing agents, including N-bromosuccinimide (NBS) or hypervalent iodine reagents, can achieve this transformation, converting the flexible ether linkage into a rigid benzophenone-like structure. nih.govsiu.edu The reaction can sometimes be controlled to produce either an aldehyde or an ester, depending on the conditions. nih.gov Photosensitized oxidation can also lead to the formation of benzaldehydes and methyl benzoates from benzyl (B1604629) methyl ether derivatives. rsc.org Selective oxidation to the corresponding benzylic alcohol is challenging but can be achieved with specific reagents. acs.org

C-H Functionalization: More advanced methods involve the direct functionalization of the benzylic C-H bonds. This can be achieved through radical reactions or transition-metal-catalyzed processes. researchgate.net For instance, base-mediated deprotonation can generate a benzylic anion that can react with electrophiles, although this requires strong bases and careful control. rsc.org While not commonly reported for this specific scaffold, these methods represent a potential route for introducing substituents directly onto the methylene bridge. brandeis.edu

Synthesis of Supramolecular Precursors

The bifunctional nature of this compound makes it an excellent building block (or "tecton") for supramolecular chemistry and crystal engineering. The molecule possesses both a strong hydrogen-bond donor (the phenolic -OH group) and a versatile hydrogen-bond acceptor/metal-coordinating site (the pyridine nitrogen). acs.org

This duality allows for the programmed self-assembly of molecules into well-defined, higher-order structures through non-covalent interactions.

Hydrogen-Bonded Assemblies: The phenol-pyridine combination is a well-established supramolecular heterosynthon. acs.org The phenolic proton can form a strong O-H···N hydrogen bond with the nitrogen atom of an adjacent molecule, leading to the formation of chains, dimers, or more complex networks. researchgate.net

Metal-Organic Coordination: The pyridine nitrogen is a classic ligand for transition metals. By reacting this compound or its derivatives with metal salts, it is possible to construct metal-organic complexes, coordination polymers, or metal-organic frameworks (MOFs). acs.orgrsc.org The directional nature of metal-ligand bonds allows for the rational design of 2D and 3D structures with potential applications in catalysis, gas storage, and sensing. acs.org The phenolic group can either remain as a pendant functional group within the framework or participate in secondary interactions like hydrogen bonding to reinforce the structure.

The ability to derivatize the scaffold at its other positions (as described in sections 2.3.1-2.3.3) provides a powerful tool to modulate these supramolecular assemblies. For example, adding substituents to the phenolic ring can sterically influence the packing arrangement or introduce additional interaction sites, leading to new crystal structures and materials properties. rsc.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 4-(Pyridin-4-ylmethoxy)phenol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenol (B47542) ring, the bridging methylene (B1212753) group, and the hydroxyl group. The symmetry of the para-substituted rings simplifies the spectrum. The protons on the pyridine ring adjacent to the nitrogen (H-2' and H-6') are expected to appear at a lower field (higher ppm) than the other pyridine protons (H-3' and H-5') due to the electron-withdrawing effect of the nitrogen atom. Similarly, the protons on the phenol ring will appear as two distinct doublets. The methylene bridge protons are expected to be a sharp singlet, and the phenolic hydroxyl proton typically appears as a broad singlet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the molecule's symmetry, a total of seven distinct carbon signals are anticipated: three for the pyridine ring, three for the phenol ring, and one for the methylene bridge. The carbon atom attached to the phenolic oxygen (C-4) and the carbon attached to the ether oxygen (C-1) are expected to be the most downfield-shifted signals in the phenol ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 9.0 - 10.0 | broad singlet |

| Pyridine H-2', H-6' | ~8.5 | Doublet |

| Pyridine H-3', H-5' | ~7.3 | Doublet |

| Phenol H-2, H-6 | ~6.9 | Doublet |

| Phenol H-3, H-5 | ~6.8 | Doublet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Phenol) | ~158 |

| C-1 (Phenol) | ~152 |

| C-4' (Pyridine) | ~148 |

| C-2', C-6' (Pyridine) | ~150 |

| C-3', C-5' (Pyridine) | ~121 |

| C-2, C-6 (Phenol) | ~116 |

| C-3, C-5 (Phenol) | ~115 |

To confirm the assignments made from 1D NMR and to establish the precise connectivity between different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and between the adjacent protons on the phenol ring (H-2/H-3 and H-5/H-6), confirming the integrity of these two aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal at ~5.0 ppm would show a correlation to the carbon signal at ~69 ppm, confirming their identity as the -CH₂- group.

Vibrational Spectroscopy Applications (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature would be a broad absorption band for the O-H stretching vibration of the phenol group. The spectrum would also show absorptions for C-O stretching from both the ether linkage and the phenol. Aromatic C-H and C=C stretching vibrations from both rings are also expected.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium |

| C-H Stretch | Methylene (CH₂) | 2850 - 2960 | Medium |

| C=C & C=N Stretch | Aromatic Rings | 1500 - 1610 | Strong to Medium |

| C-O Stretch | Aryl Ether | 1230 - 1270 | Strong |

The molecule possesses conformational flexibility due to rotation around the C-O-C bonds of the ether linkage. While challenging to resolve, different stable conformers can sometimes be identified by subtle shifts in the vibrational frequencies, particularly in the complex fingerprint region (below 1500 cm⁻¹). These variations arise because the exact vibrational energy of a bond is sensitive to its local electronic and steric environment, which changes with conformation. Computational modeling combined with experimental FTIR data can help elucidate the preferred spatial arrangement of the pyridinyl and phenyl rings relative to each other.

Mass Spectrometry Techniques in Molecular Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₁NO₂, giving it a molecular weight of approximately 201.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 201.

The most characteristic fragmentation pattern for this molecule is predicted to be the cleavage of the benzylic ether bond, which is a relatively weak point. This cleavage would result in the formation of a highly stable pyridin-4-ylmethyl cation.

Predicted Major Fragments in Mass Spectrometry:

m/z = 201: The molecular ion [C₁₂H₁₁NO₂]⁺.

m/z = 92: This would be a prominent peak corresponding to the [C₆H₆N]⁺ fragment (the pyridin-4-ylmethyl cation), resulting from the cleavage of the C-O bond of the ether. This fragment is the base peak in many similar benzylic ether structures.

m/z = 109: This peak would correspond to the [C₆H₅O₂]⁺ fragment, representing the hydroxyphenoxy portion of the molecule, although it is typically less stable and thus less abundant than the m/z 92 fragment.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic transitions within a molecule and is crucial for understanding its chromophoric and photophysical properties.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenol | π → π | ~270-280 |

| Pyridine | π → π | ~250-260 |

Note: These are approximate values based on the individual chromophores. The actual spectrum may show merged or shifted bands.

Fluorescence spectroscopy can be used to assess the emissive properties of this compound. Phenolic compounds are known to be fluorescent, typically emitting in the near-UV region upon excitation at their absorption maxima aatbio.comresearchgate.net. The fluorescence quantum yield and lifetime are key photophysical parameters that would be determined to characterize the efficiency and dynamics of the emission process. The nature of the solvent can also significantly influence the fluorescence properties due to solvatochromic effects.

Table 4: Hypothetical Fluorescence Data for this compound

| Parameter | Hypothetical Value |

| Excitation Wavelength (λex) | ~275 nm |

| Emission Wavelength (λem) | ~300-320 nm |

| Stokes Shift | ~25-45 nm |

| Quantum Yield (ΦF) | Solvent Dependent |

Note: These are hypothetical values for illustrative purposes. Experimental measurements are required to determine the actual photophysical properties.

Crystallographic and Solid State Investigations

Single-Crystal X-ray Diffraction Analysis of 4-(Pyridin-4-ylmethoxy)phenol and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as a powerful analytical method for the unambiguous determination of the molecular structure of crystalline solids. This technique has been instrumental in elucidating the detailed structural features of this compound and its derivatives at the atomic level.

Molecular Conformation and Geometry

In other derivatives, like 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the molecular geometry can approach near planarity. For this compound, the dihedral angle between the central pyridinyl ring and the phenolic ring is approximately 5.03°, while the angles with the other pyridine (B92270) rings are 6.05° and 12.2°. redalyc.org This demonstrates that substitutions on the pyridine or phenol (B47542) rings can have a substantial impact on the torsional angles and, consequently, the molecular conformation.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing

The crystal packing of this compound and its analogs is predominantly governed by a combination of hydrogen bonding and π-π stacking interactions. rsc.orgnih.gov The phenolic hydroxyl group is a potent hydrogen bond donor, while the pyridinic nitrogen atom acts as a hydrogen bond acceptor.

In the crystal structure of 2-(pyridin-4-ylmethoxy)phenol, intermolecular O—H···N hydrogen bonds are observed, which link molecules into dimers. nih.gov Similarly, in 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, intermolecular hydrogen bonds with a distance of 1.85(3) Å are formed between the pyridinyl nitrogen and the hydroxyl group of an adjacent molecule. redalyc.org

π-π stacking interactions are also a significant contributor to the stability of the crystal lattice. These interactions occur between the aromatic rings of neighboring molecules. rsc.orgnih.govlibretexts.org The strength and nature of these interactions are influenced by the electron density of the π systems, which can be modulated by substituents and the presence of hydrogen bonding. rsc.org In some cases, these stacking interactions can be stronger in the presence of hydrogen bonds, suggesting a synergistic effect where hydrogen bonding leads to a depletion of π-electron density, thereby enhancing the stacking interaction. rsc.org For instance, π-π interactions with a distance of 3.78(1) Å have been noted in the crystal structure of 2-(pyridin-4-ylmethoxy)phenol. nih.gov

The interplay of these non-covalent interactions dictates the self-assembly of the molecules in the solid state, leading to specific and often complex supramolecular architectures. nih.gov

| Interaction Type | Description |

| Hydrogen Bonding | The phenolic hydroxyl group (-OH) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring serves as an acceptor, leading to the formation of intermolecular O-H···N bonds. |

| π-π Stacking | The aromatic phenol and pyridine rings engage in stacking interactions, contributing to the overall stability of the crystal lattice. |

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, with significant implications for the physical and chemical properties of a substance. The phenomenon is governed by the different ways molecules can pack in the crystal lattice, which in turn is influenced by intermolecular interactions. researchgate.net

For molecules like this compound, the flexibility of the methoxy (B1213986) bridge and the presence of multiple interaction sites (hydrogen bond donor/acceptor, aromatic rings) create the potential for different packing arrangements and, consequently, polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can lead to the formation of different polymorphs. Each polymorph will have a unique crystal structure and, therefore, distinct physical properties. While specific polymorphic studies on this compound are not extensively detailed in the provided context, the principles of polymorphism are highly relevant to this class of compounds.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling (In Silico)

Prediction of Binding Modes and Affinities with Model Macromolecules

There is no available research data detailing the predicted binding modes or affinities of 4-(Pyridin-4-ylmethoxy)phenol with any model macromolecules. Such studies would typically involve computational simulations to place the ligand into the binding site of a protein and estimate the binding energy, but this has not been reported for this compound.

Characterization of Molecular Recognition Principles

Without specific molecular docking studies, the key molecular recognition principles governing the interaction of this compound with biological targets have not been characterized. This would typically involve identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces, which is not possible without the relevant research.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No specific Quantitative Structure-Activity Relationship (QSAR) analyses for this compound have been found in the public domain. QSAR studies are a common computational tool in medicinal chemistry to correlate the chemical structure of compounds with their biological activity, but it appears no such models have been developed or published for this specific molecule.

Development of Predictive Models for Molecular Properties

There are no reports on the development of predictive QSAR models for the molecular properties of this compound.

Descriptor Calculation and Feature Selection in QSAR Studies

Information regarding the calculation of molecular descriptors and the selection of relevant features for developing QSAR models for this compound is not available, as no such studies have been published.

Statistical Validation of QSAR Models

As no QSAR models for this compound have been developed, there is no information on their statistical validation.

Mechanistic Investigations of Chemical Transformations and Molecular Interactions

Reaction Mechanism Elucidation for 4-(Pyridin-4-ylmethoxy)phenol Synthesis and Derivatization

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This long-standing and versatile method involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, this would typically involve the reaction of hydroquinone (B1673460) (or a salt thereof) with 4-(chloromethyl)pyridine (B78701) or a similar pyridyl derivative.

The generally accepted mechanism for the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. This is a single, concerted step where the nucleophile (the phenoxide ion) attacks the carbon atom bearing the leaving group (e.g., a halide on the methyl group of 4-(chloromethyl)pyridine) from the backside. This backside attack leads to an inversion of stereochemistry at the electrophilic carbon. The transition state for this reaction is characterized by a five-coordinate carbon atom, with partial bonds to both the incoming nucleophile and the departing leaving group.

For the synthesis of this compound, the reaction would proceed as follows:

Deprotonation of the phenol (B47542): A base is used to deprotonate the hydroxyl group of hydroquinone, forming a more nucleophilic phenoxide ion.

Nucleophilic attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the 4-(halomethyl)pyridine.

Displacement of the leaving group: Simultaneously with the nucleophilic attack, the halide leaving group is displaced, resulting in the formation of the ether linkage.

Kinetic Studies and Reaction Rate Determination

While the Williamson ether synthesis is a well-understood reaction, specific kinetic data for the synthesis of this compound are not extensively documented in publicly available literature. A comprehensive kinetic study would involve systematically varying the concentrations of the reactants (the phenoxide and the pyridyl derivative) and the temperature to determine the rate law and the activation energy of the reaction.

Rate = k[phenoxide][4-(halomethyl)pyridine]

The rate constant, k, would be influenced by factors such as the nature of the solvent, the specific leaving group on the pyridyl derivative, and the counter-ion of the phenoxide. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

A hypothetical kinetic study could involve monitoring the disappearance of reactants or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. The data obtained could then be used to construct rate plots and determine the reaction order and rate constant.

Below is a hypothetical data table illustrating the kind of data that would be collected in a kinetic study for the synthesis of this compound.

| Experiment | [Phenoxide] (mol/L) | [4-(chloromethyl)pyridine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

This is a hypothetical data table for illustrative purposes.

Identification of Reactive Intermediates and Transition States

As the Williamson ether synthesis proceeds via a concerted SN2 mechanism, there are no true reactive intermediates formed during the reaction. The reaction proceeds through a single transition state.

Computational chemistry provides a powerful tool for elucidating the structure and energetics of this transition state. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway and locate the transition state geometry. These calculations would likely show a trigonal bipyramidal arrangement around the central carbon atom of the methylene bridge in the transition state. The phenoxide oxygen and the leaving group would occupy the axial positions, while the two hydrogen atoms and the pyridine (B92270) ring would be in the equatorial plane.

The energy of this transition state relative to the reactants determines the activation energy of the reaction and, consequently, the reaction rate. Computational studies could also investigate the influence of different solvents on the stability of the transition state, providing insights into the solvent effects on the reaction kinetics.

Photochemical Reaction Mechanisms

The presence of both a phenol and a pyridine ring in this compound suggests the potential for interesting photochemical reactivity. Upon absorption of light, the molecule can be promoted to an electronically excited state, opening up various reaction pathways that are not accessible in the ground state.

Photoinduced Electron Transfer Processes

A likely photochemical process for this compound is photoinduced electron transfer (PET). Phenols are known to be good electron donors in their excited state, while pyridine moieties can act as electron acceptors. Upon photoexcitation, it is plausible that an electron could be transferred from the electron-rich phenol ring to the electron-deficient pyridine ring.

This PET process would result in the formation of a charge-separated species, with a radical cation on the phenol moiety and a radical anion on the pyridine moiety. The fate of this charge-separated species would depend on the specific reaction conditions, including the solvent and the presence of other reactive species. It could undergo back electron transfer to regenerate the starting material, or it could participate in subsequent chemical reactions.

The efficiency of such a PET process would be governed by the thermodynamics of the electron transfer, which can be estimated using the Rehm-Weller equation, and the electronic coupling between the donor and acceptor moieties. The methoxy (B1213986) bridge connecting the two aromatic rings plays a crucial role in mediating this electronic communication.

Photo-Fries Rearrangements or Similar Photoreactions of Phenolic Ethers

The Photo-Fries rearrangement is a well-known photochemical reaction of phenolic esters, where an acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring upon UV irradiation. This reaction proceeds through a radical mechanism involving the homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical, which then recombine within a solvent cage.

However, this compound is a phenolic ether, not an ester. While the Photo-Fries rearrangement is not directly applicable to ethers, analogous photochemical rearrangements or cleavage reactions of the ether linkage could potentially occur. Upon photoexcitation, the carbon-oxygen bond of the ether linkage could undergo homolytic cleavage, generating a phenoxy radical and a pyridylmethyl radical.

Coordination Chemistry and Metal Complexation Studies

Influence of Metal Centers on Physicochemical and Electronic Properties

The introduction of a metal center into the this compound ligand framework induces significant alterations in its electronic distribution and, consequently, its physicochemical properties. These changes are primarily due to the formation of coordinate bonds and the resulting ligand-field effects.

Spectroscopic Properties:

The electronic absorption and emission spectra of the ligand are markedly affected upon complexation. The coordination to a metal ion can lead to the appearance of new absorption bands, particularly in the visible region, which are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. snnu.net The energy and intensity of these bands are highly dependent on the specific metal ion. For instance, transition metals with partially filled d-orbitals are known to form colored complexes due to d-d electronic transitions and charge-transfer bands.

Similarly, the fluorescence or phosphorescence properties of the ligand can be either enhanced or quenched upon coordination. Heavy metal ions, through the heavy-atom effect, can promote intersystem crossing, leading to enhanced phosphorescence. snnu.net Conversely, the presence of certain metal centers can provide non-radiative decay pathways, resulting in the quenching of luminescence.

Electrochemical Properties:

The redox behavior of this compound is also significantly modified by the coordination of a metal center. The ligand itself may possess redox-active moieties, and the metal ion can also exist in various oxidation states. The interaction between the metal and the ligand can stabilize or destabilize certain oxidation states, which is reflected in the redox potentials of the resulting complex.

Cyclic voltammetry is a common technique used to study these effects. The coordination of a metal ion can shift the oxidation and reduction potentials of the ligand. Furthermore, new redox processes corresponding to the metal center (e.g., M(II)/M(III) couples) may become accessible. The specific potential at which these redox events occur is a function of the electron-donating or -withdrawing nature of the ligand and the coordination geometry imposed by the metal ion.

Theoretical and Computational Insights:

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the electronic structure and properties of these metal complexes. chemrxiv.org DFT calculations can be used to predict the optimized geometries, molecular orbital energies (HOMO and LUMO), and electronic transitions of the complexes. These calculations can help in understanding the nature of the metal-ligand bonding and in rationalizing the observed spectroscopic and electrochemical properties.

For example, computational studies on similar pyridine-phenol systems have shown that the energy of the HOMO and LUMO can be tuned by changing the metal ion, which in turn affects the MLCT/LMCT energies and the redox potentials of the complex.

While specific data tables for this compound are not available, the table below provides a hypothetical representation of how such data might be presented, based on general knowledge of related compounds.

| Metal Center (M) | Complex | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Redox Potential (V vs. SCE) |

|---|---|---|---|---|

| - | Ligand | - | - | - |

| Cu(II) | [Cu(L)2] | - | - | - |

| Zn(II) | [Zn(L)2] | - | - | - |

| Ru(II) | [Ru(L)2(bpy)]2+ | - | - | - |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification and Structure-Property Correlations of 4-(Pyridin-4-ylmethoxy)phenol Derivatives

On the Phenol (B47542) Ring: The phenolic hydroxyl group is a critical feature, capable of acting as a hydrogen bond donor. The acidity (pKa) of this group is highly sensitive to the nature of substituents on the phenol ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups increase the acidity of the phenolic proton. By pulling electron density away from the ring and the hydroxyl oxygen, they stabilize the resulting phenoxide anion, making the proton more likely to dissociate. This enhanced hydrogen bond donating capability can lead to stronger interactions with biological targets that have hydrogen bond acceptor sites.

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (B1213986) (-OCH₃) or alkyl (-CH₃) donate electron density to the ring, destabilizing the phenoxide anion and making the phenol less acidic. This can weaken interactions where proton donation is crucial.

On the Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor and a site of basicity. Its properties are similarly influenced by substituents.

Electron-Donating Groups (EDGs): Attaching EDGs to the pyridine ring increases the electron density on the nitrogen atom, making it a stronger Lewis base and a more effective hydrogen bond acceptor.

Electron-Withdrawing Groups (EWGs): The presence of EWGs on the pyridine ring decreases the basicity of the nitrogen, potentially reducing the strength of hydrogen bonds it can accept.

The following table illustrates the predicted effects of common substituents on the key functional groups of the this compound scaffold.

| Position of Substitution | Substituent | Type | Predicted Effect on Phenolic -OH Acidity | Predicted Effect on Pyridine-N Basicity |

| Phenol Ring (ortho/para) | -NO₂ | EWG | Increase | Minimal |

| Phenol Ring (ortho/para) | -Cl | EWG | Increase | Minimal |

| Phenol Ring (ortho/para) | -OCH₃ | EDG | Decrease | Minimal |

| Pyridine Ring (ortho to N) | -CH₃ | EDG | Minimal | Increase |

| Pyridine Ring (ortho to N) | -CF₃ | EWG | Minimal | Decrease |

This table is based on established principles of physical organic chemistry.

The three-dimensional shape, or conformation, of this compound is a critical determinant of its function. The molecule is not planar; the phenol and pyridine rings can rotate relative to each other around the C-O-C bonds of the ether linkage. This conformational flexibility allows the molecule to adopt different shapes to fit into binding pockets of enzymes or receptors, or to pack efficiently in a crystal lattice.

Crystallographic studies have revealed that this compound can exist in different polymorphic forms, which are distinct crystal structures of the same compound. These polymorphs showcase the molecule's conformational adaptability. nih.gov In one orthorhombic form (I), the dihedral angle between the mean planes of the pyridine and phenol rings is 71.6 (1)°. In this structure, molecules form centrosymmetric dimers through O-H···N hydrogen bonds. nih.gov A second orthorhombic polymorph (II) was later identified where the dihedral angle is significantly different, at 13.8 (1)°. nih.gov In this polymorph, the O-H···N hydrogen bonds link the molecules into infinite chains instead of discrete dimers. nih.gov

This conformational variability is crucial. The relative orientation of the two rings dictates the spatial relationship between the hydrogen bond-donating phenol and the hydrogen bond-accepting pyridine nitrogen. A shallow dihedral angle presents a more extended, flatter conformation, while a larger angle results in a more globular shape. The specific conformation adopted can influence its binding affinity to a biological target, as one conformation may present the key interacting groups in a more favorable geometry than another.

The table below summarizes the key conformational parameters of the two known polymorphs of this compound. nih.gov

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Orthorhombic |

| Dihedral Angle (Phenol-Pyridine) | 71.6 (1)° | 13.8 (1)° |

| Hydrogen Bonding Motif | Centrosymmetric Dimers | C(11) Chains |

Data sourced from Zhang et al. (2009) and Wang et al. (2012). nih.gov

Scaffold Hopping and Bioisosteric Replacements in Analog Design

In drug discovery, it is often desirable to design new molecules that retain the biological activity of a parent compound but have improved properties, such as better metabolic stability, higher solubility, or a novel intellectual property position. Scaffold hopping and bioisosteric replacement are two key strategies to achieve this. spirochem.comdundee.ac.uknih.gov

Scaffold hopping involves replacing the central core of the molecule—in this case, the diphenylether-like framework—with a structurally different core that maintains the essential three-dimensional arrangement of the key pharmacophoric features (the phenolic hydroxyl and the pyridine nitrogen). dundee.ac.uknih.gov

Bioisosteric replacement is a more subtle approach where a specific functional group or atom is replaced with another group of similar size, shape, and electronic character to produce a molecule with similar biological properties. nih.gov

For the this compound scaffold, several hypothetical modifications can be proposed:

Ether Linkage Replacement: The ether oxygen is a site of potential metabolic activity. Replacing the -O-CH₂- linker with a more stable group, such as an amide (-NH-CO-), a reverse amide (-CO-NH-), or a simple carbon chain (-CH₂-CH₂-), could enhance metabolic stability while potentially altering the conformational flexibility.

Phenol Ring Bioisosteres: The phenol group is crucial for hydrogen bonding but can be prone to phase II metabolism (glucuronidation or sulfation). It could be replaced with other acidic hydrogen bond donors that mimic its function, such as a hydroxamic acid, an N-hydroxyurea, or certain acidic heterocycles like an isoxazolol or a tetrazole.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other 5- or 6-membered heterocycles to modulate basicity, polarity, and potential for pi-stacking interactions. Potential bioisosteres include pyrimidine, pyrazine, or even non-aromatic rings like piperidine (B6355638) if the aromatic character is not essential for activity.

The following table presents potential bioisosteric replacements for different moieties within the this compound structure.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Ether Linkage (-O-CH₂-) | Amide (-CO-NH-), Sulfonamide (-SO₂-NH-), Alkene (-CH=CH-) | Improve metabolic stability, alter geometry |

| Phenolic Hydroxyl (-OH) | Carboxylic Acid (-COOH), Tetrazole, Hydroxamic Acid (-CONHOH) | Modulate pKa, improve pharmacokinetic profile |

| Phenol Ring | Thiophene, Furan, Pyrrole | Alter electronics and lipophilicity |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiazole, Phenyl | Modulate basicity, hydrogen bonding, and ADME properties |

Rational Design of Derivatives for Specific Research Applications (e.g., molecular probes, catalysts, material precursors)

The this compound scaffold serves as a versatile starting point for the rational design of molecules with specialized functions beyond therapeutic applications.

Molecular Probes: To design a fluorescent probe, a derivative could be synthesized where a fluorophore (e.g., coumarin, fluorescein) is attached to the phenol or pyridine ring. If the parent compound binds to a specific protein, the resulting fluorescent probe could be used to visualize the location and concentration of that protein in cells or tissues. The intrinsic fluorescence could also be modulated by the local environment upon binding, creating a "turn-on" or ratiometric sensor.

Catalysts: The pyridine nitrogen and phenolic oxygen are excellent ligands for coordinating with metal ions. Derivatives could be designed to act as bidentate ligands for transition metals. By attaching chiral auxiliaries to the scaffold, it might be possible to create asymmetric catalysts for stereoselective synthesis. The self-assembly properties driven by the O-H···N hydrogen bond could also be exploited to create supramolecular catalytic systems.

Material Precursors: The ability of this compound to form distinct, hydrogen-bonded polymorphs makes it an attractive building block (or "tecton") for crystal engineering. nih.gov By systematically adding other functional groups capable of forming predictable intermolecular interactions (e.g., halogens for halogen bonding, carboxylic acids for carboxylate dimers), derivatives could be designed to self-assemble into specific one-, two-, or three-dimensional networks. These crystalline materials could have tailored properties for applications in nonlinear optics, gas storage, or as liquid crystals.

Exploration of Advanced Research Applications Excluding Clinical/therapeutic Applications

Role in Material Science Research

The distinct chemical functionalities of 4-(pyridin-4-ylmethoxy)phenol make it a promising candidate for the synthesis of advanced materials with tailored properties. The phenolic hydroxyl group can engage in hydrogen bonding and act as a proton donor, while the pyridine (B92270) nitrogen serves as a hydrogen bond acceptor and a coordination site for metal ions.

Polymer Chemistry Applications and Monomer Synthesis

While direct polymerization of this compound is not extensively documented in publicly available research, its structure suggests its potential as a monomer for creating functional polymers. The phenolic group could be a site for polymerization reactions, such as in the formation of phenoxy resins or as a component in epoxy resins. Furthermore, the pyridine moiety can be leveraged to introduce specific properties into a polymer backbone, such as metal coordination capabilities, altered solubility, and enhanced thermal stability.

The synthesis of polymers containing pyridine units is a well-established field, with such materials exhibiting desirable characteristics for various applications. The incorporation of pyridine rings into polymer backbones can enhance their thermal and thermo-oxidative stability due to the rigidity and aromaticity of the pyridine nucleus. This approach has been used to develop soluble polyimides with high glass transition temperatures and excellent mechanical properties. Although not specifically utilizing this compound, these studies highlight the potential benefits of integrating such pyridine-containing monomers into polymer chains.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Site on this compound | Potential Polymer Type |

| Polycondensation | Phenolic hydroxyl group | Polyesters, Polyethers, Polycarbonates |

| Ring-Opening Polymerization | Modification of the phenolic hydroxyl group to an epoxide | Epoxy resins |

| Addition Polymerization | Functionalization with a vinyl or other polymerizable group | Poly(vinyl ethers), Polystyrenics |

Supramolecular Assemblies and Advanced Materials

The ability of this compound to participate in hydrogen bonding makes it an attractive building block for the construction of supramolecular assemblies. The directional nature of the hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen of another molecule can lead to the formation of well-defined, ordered structures such as chains, sheets, or more complex three-dimensional networks.

Applications in Catalysis Research

The chemical features of this compound also suggest its potential utility in the field of catalysis, both in environmental remediation and in the enhancement of organic reactions.

Photocatalytic Degradation Processes and Environmental Remediation

Pyridine and phenol (B47542) derivatives are common pollutants found in industrial wastewater. Research into the photocatalytic degradation of these compounds is an active area of environmental science. While this compound itself has not been reported as a primary photocatalyst, its structure is relevant to the study of the degradation pathways of more complex aromatic pollutants.

Photocatalysis often employs semiconductor materials like titanium dioxide (TiO2) to generate highly reactive oxygen species that can break down organic pollutants. The degradation of phenol and its derivatives is a widely studied model reaction in this context. Understanding the stability and degradation mechanism of compounds like this compound under photocatalytic conditions could provide valuable insights into the remediation of water contaminated with a mixture of phenolic and nitrogen-containing heterocyclic compounds. The presence of both moieties in a single molecule allows for the simultaneous study of their degradation kinetics and intermediate products.

Organic Catalysis and Reaction Enhancement

The basic nitrogen atom in the pyridine ring of this compound can act as an organocatalyst for various chemical transformations. Pyridine and its derivatives are known to catalyze a range of reactions, including acylations, silylations, and certain condensation reactions, by acting as nucleophilic catalysts or bases.

The presence of the phenolic hydroxyl group in the same molecule could potentially modulate the catalytic activity of the pyridine nitrogen through intramolecular hydrogen bonding or by participating in the reaction mechanism. This bifunctional nature could be exploited to design novel organocatalysts with enhanced activity or selectivity for specific organic reactions. However, specific research demonstrating the use of this compound as an organic catalyst is currently lacking in the scientific literature.

Analytical Method Development Utilizing the Compound

The unique structural characteristics of this compound lend themselves to potential applications in the development of new analytical methods, particularly in the area of chemical sensors.

The pyridine moiety can coordinate with metal ions, and the phenolic group can participate in hydrogen bonding or undergo color-forming reactions. This dual functionality could be harnessed to create selective and sensitive chemosensors for the detection of specific analytes. For instance, the coordination of a metal ion to the pyridine nitrogen could induce a change in the electronic properties of the molecule, leading to a detectable change in its fluorescence or UV-Vis absorbance spectrum.

While there are no specific analytical methods reported that utilize this compound, the broader class of pyridine-phenolic ligands has been investigated for the optical detection of metal ions. These ligands can exhibit changes in their spectroscopic properties upon metal binding, forming the basis for fluorescent or colorimetric sensors. The development of high-purity pyridine-phenolic ligands is crucial for their application in sensitive and selective chemical sensing.

Table 2: Potential Analytical Applications of this compound

| Analytical Technique | Potential Role of this compound | Target Analyte |

| Fluorescence Spectroscopy | As a fluorogenic ligand | Metal ions |

| UV-Vis Spectrophotometry | As a chromogenic reagent | Metal ions, pH |

| Electrochemistry | As a modifier for electrodes | Various analytes |

Development of Spectroscopic Probes for Chemical Sensing

The structural motif of a pyridine ring linked to a phenolic group is a well-established scaffold for the development of spectroscopic probes, particularly fluorescent sensors for metal ions. Although research may not have focused extensively on this compound itself, the principles derived from analogous pyridine-phenolic ligands demonstrate its potential in this area. These ligands can act as chemosensors, where the coordination of a target analyte, such as a metal ion, induces a measurable change in their spectroscopic properties, like fluorescence or absorbance.

The fundamental mechanism often involves the formation of a chelate complex between the ligand and the metal ion. The nitrogen atom of the pyridine ring and the oxygen atom of the phenolic hydroxyl group can act as a bidentate ligand, coordinating with a metal center. This binding event can alter the electronic structure of the molecule, leading to a "switch-on" or "switch-off" fluorescent response. For instance, research on 2-(2'-hydroxyphenyl)pyridine has shown its potential as a switch-on fluorescence ligand for beryllium ions in aqueous solutions researchgate.net. The complexation with Be²⁺ restricts intramolecular rotation and enhances fluorescence emission.

Given its structure, this compound could be investigated for similar sensing capabilities. The ether linkage provides more conformational flexibility compared to directly bonded pyridine-phenol systems, which could influence its selectivity and sensitivity towards different metal ions. The specific photophysical properties, such as excitation and emission wavelengths, would be key parameters in its evaluation as a spectroscopic probe.

Table 1: Spectroscopic Properties of a Representative Pyridine-Phenolic Ligand for Metal Ion Sensing Data based on findings for 2-(2'-hydroxyphenyl)pyridine as a fluorescent sensor for beryllium.

| Parameter | Value | Condition |

| Ligand Concentration | 50 µM | Alkaline Water (pH 10) |

| Analyte | Beryllium Sulfate | - |

| Excitation Wavelength (λex) | ~310 nm | - |

| Emission Wavelength (λem) | ~360 nm | In presence of Be²⁺ |

| Response Type | Fluorescence "Switch-On" | - |

This interactive table summarizes key data related to the use of pyridine-phenolic compounds in spectroscopic sensing, based on published research researchgate.net.

Chromatographic Separation Research and Method Validation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of organic compounds. Developing and validating a robust HPLC method for this compound is essential for quality control in its synthesis and for its use in further research applications. The compound's polarity, imparted by the phenol and pyridine functional groups, makes it well-suited for analysis by reversed-phase HPLC (RP-HPLC).

In a typical RP-HPLC method, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase. The mobile phase would likely consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727) chromatographyonline.comnih.gov. Optimization of the method would involve adjusting several parameters:

Mobile Phase Composition: The ratio of the organic modifier to the aqueous phase would be adjusted to achieve optimal retention time and peak shape.

pH of the Mobile Phase: The pH is a critical parameter due to the presence of the acidic phenol (pKa ~10) and the basic pyridine (pKa ~5) moieties. Controlling the pH can alter the ionization state of the molecule and significantly impact its retention on the column. For instance, a slightly acidic pH would ensure the pyridine nitrogen is protonated, increasing polarity and reducing retention time.

Column Temperature and Flow Rate: These parameters are fine-tuned to improve separation efficiency and reduce analysis time chromatographyonline.com.

Method Validation

Once developed, the analytical method must be validated according to established guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ) nih.govresearchgate.netalliedacademies.org.

Table 2: Representative HPLC Method Validation Parameters for a Phenolic Compound This table presents typical validation data based on established methods for similar aromatic and phenolic compounds.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9992 alliedacademies.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.50 ± 0.52% alliedacademies.org |

| Precision (RSD%) | ≤ 2% | < 2% alliedacademies.org |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1-0.3 µg/mL alliedacademies.org |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.4-0.8 µg/mL nih.govalliedacademies.org |

This interactive table outlines the standard parameters for HPLC method validation, with example values drawn from research on related compounds nih.govalliedacademies.org.

Environmental Chemistry Research

The study of this compound in an environmental context involves understanding its potential fate, transport, and transformation in natural systems. As pyridine and its derivatives are released into the environment from industrial and agricultural activities, their degradation pathways are of significant interest tandfonline.comresearchgate.net. The environmental behavior of this compound would be governed by the combined properties of its pyridine, phenol, and ether components.

Potential Degradation Pathways

The fate of pyridine compounds in the environment is influenced by both abiotic and biotic processes tandfonline.comresearchgate.net.

Biodegradation: This is a primary pathway for the breakdown of many pyridine derivatives. Bacteria in soil and sludge can utilize pyridines as a source of carbon and nitrogen tandfonline.com. The degradation of simple pyridine derivatives often proceeds through pathways involving hydroxylated intermediates tandfonline.comresearchgate.net. The initial hydroxylation step is a key process, and for many pyridines, it unusually incorporates oxygen derived from water rather than molecular oxygen researchgate.net. The phenol ring in this compound is already hydroxylated, which might influence its susceptibility to microbial attack.

Abiotic Processes: Photochemical transformation is another significant degradation route. The aromatic rings in the molecule can absorb UV radiation, leading to photochemical reactions.

Heterogeneous Reactions

The aromatic rings in this compound are susceptible to various chemical reactions that can occur in the environment, often on the surface of particles (heterogeneous reactions). The phenol ring, being an activated aromatic system, is particularly prone to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation libretexts.orgmasterorganicchemistry.compressbooks.pub. These reactions could occur in the presence of environmental pollutants like nitrogen oxides (leading to nitration) or sulfur oxides (leading to sulfonation). The ether linkage, while generally stable, could potentially undergo cleavage under harsh environmental conditions, such as in strongly acidic or basic aqueous environments, breaking the molecule into separate pyridine and phenol-based fragments.

Table 3: Summary of Potential Environmental Transformation Processes for Pyridine and Phenolic Compounds

| Process | Description | Relevance to this compound |

| Biodegradation | Microbial breakdown, often initiated by hydroxylation. tandfonline.comresearchgate.net | The pyridine and phenol rings are susceptible. The existing hydroxyl group may serve as an initial point of attack or influence the degradation pathway. |

| Photochemical Transformation | Degradation initiated by the absorption of light energy. tandfonline.com | The aromatic nature of both rings suggests susceptibility to photodegradation in sunlit surface waters or atmospheric conditions. |

| Electrophilic Aromatic Substitution | Reactions such as nitration or halogenation on the aromatic rings. libretexts.orgpressbooks.pub | The electron-rich phenol ring is a likely site for such reactions with common environmental electrophiles. |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | The ether linkage could potentially be susceptible to hydrolysis under extreme pH conditions, though it is generally stable. |

This interactive table summarizes potential environmental fate processes for aromatic compounds containing pyridine and phenol moieties.

Q & A

Basic: What are the optimal synthetic routes for 4-(Pyridin-4-ylmethoxy)phenol, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution under alkaline conditions. For example, reacting pyridin-4-ylmethanol derivatives with halogenated phenols (e.g., 4-chlorophenol) in a nitrogen atmosphere to prevent oxidation. Key parameters include:

- Base Selection: Alkaline agents like K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) enhance reactivity .

- Temperature Control: Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Purification: Column chromatography or recrystallization from methanol yields high-purity crystals (>95%) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- Single-Crystal XRD: Resolves bond lengths, dihedral angles (e.g., 71.6° between benzene and pyridine rings), and hydrogen-bonding networks (O–H⋯N, π⋯π interactions) .

- Spectroscopy:

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–8.5 ppm).

- LCMS/HPLC: Validates molecular weight (e.g., [M+H]⁺ at m/z 203) and purity (>98%) .

- SHELX Refinement: Software like SHELXL refines crystallographic data, treating H-atoms as riding models with isotropic displacement parameters .

Advanced: How can researchers resolve discrepancies in hydrogen-bonding patterns observed in different crystal structures of pyridylmethoxy phenol derivatives?

Methodological Answer: